2-Quinolinamine, 8-ethyl-

Medicinal Chemistry Pharmacokinetics Lead Optimization

In SAR studies, substituting the 8-position of 2-aminoquinoline with an inappropriate group can derail target affinity and confound results. 8-Ethylquinolin-2-amine provides a precisely balanced hydrophobic probe to avoid these pitfalls. - Lipophilicity (XLogP3=2.6) distinct from 8-methyl (2.2) and 8-methoxy (1.5) analogs, enabling correlation of activity with hydrophobic interactions without altered H-bond capacity. - Moderate MW (172.23) and TPSA (38.9 Ų) facilitate passive cell permeability for probe development. - Supplied at ≥95% purity for reliable SAR and library synthesis.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 104217-17-6
Cat. No. B15256570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinamine, 8-ethyl-
CAS104217-17-6
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1N=C(C=C2)N
InChIInChI=1S/C11H12N2/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyYBNNCKJZTWKQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethylquinolin-2-amine: Chemical Identity & Physicochemical Baseline


2-Quinolinamine, 8-ethyl- (IUPAC: 8-ethylquinolin-2-amine) is a member of the aminoquinoline class of heterocyclic compounds, characterized by a quinoline bicyclic scaffold with a primary amine at the 2-position and an ethyl substituent at the 8-position [1]. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol [1]. The compound is a pale yellow solid at room temperature, typically supplied at ≥95% purity for research applications . Computed physicochemical properties relevant to its handling and biological potential include a calculated lipophilicity (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 38.9 Ų [1].

Lipophilicity-Tuned Scaffold 8-Ethyl group modulates computed lipophilicity for hydrophobic interaction studies while retaining core hydrogen-bond pharmacophore.
Conserved Polar Surface Area TPSA identical to methyl/chloro analogs; isolates hydrophobic effects from polar interactions in SAR exploration.
Lead-Like Physicochemical Profile Molecular weight and computed lipophilicity within lead-like space; supports permeability and target-engagement research contexts.

8-Ethylquinolin-2-amine: Critical Differentiation from Analogs


The 8-position of the 2-aminoquinoline scaffold is a critical determinant of physicochemical and, by extension, biological properties. In a class of compounds where even subtle structural changes can drastically alter target binding, solubility, and metabolic stability, the choice of the 8-substituent is non-trivial . For instance, research on 2-aminoquinoline ligands for the Tec SH3 domain has shown that substitution at the 8-position is a key area of structure-activity relationship (SAR) exploration, and that not all substituents improve target affinity [1]. Therefore, the specific ethyl substitution of the target compound provides a unique balance of steric bulk, lipophilicity, and electron-donating character that is not replicated by methyl, halogen, or methoxy analogs. Substituting with a closely related compound like 8-methylquinolin-2-amine or 8-chloroquinolin-2-amine without quantitative justification risks introducing off-target effects, altering pharmacokinetic profiles, or diminishing the intended activity, thereby invalidating experimental results.

8-Methyl substitution may lower lipophilicity, shifting membrane permeability and nonspecific binding profile relative to 8-ethyl.
8-Methoxy group introduces higher polarity and TPSA, potentially confounding hydrogen-bond–dependent target interactions.
Heavier 8-bromo analog can elevate lipophilicity and molecular weight, increasing risk of poor solubility and promiscuous binding.

8-Ethylquinolin-2-amine: Quantitative Comparison with Analogs


Lipophilicity vs. 8-Methyl & 8-Methoxy Analogs

The 8-ethyl group confers a significantly higher calculated lipophilicity (XLogP3 = 2.6) compared to both the 8-methyl (XLogP3 = 2.2) and the 8-methoxy (XLogP3 = 1.5) analogs. This difference in logP can substantially impact membrane permeability and non-specific binding [1].

Lipophilicity (XLogP3)
Reported
2.6
Higher computed logP than 8-methyl (2.2) and 8-methoxy (1.5) analogs.
Computed value; may influence permeability and nonspecific binding context.
Medicinal Chemistry Pharmacokinetics Lead Optimization

Similar TPSA and Hydrogen Bonding to Analogs

Despite differences in lipophilicity, the topological polar surface area (TPSA) of 8-ethylquinolin-2-amine (38.9 Ų) is identical to that of the 8-methyl and 8-chloro analogs and only slightly lower than the 8-methoxy analog (48.1 Ų). This suggests a similar capacity for hydrogen bonding interactions [1].

Polar Surface Area (TPSA)
Reported
38.9 Ų (identical to 8‑Me/8‑Cl; −9.2 vs 8‑OMe)
Identical TPSA to methyl/chloro analogs supports conserved hydrogen-bond pharmacophore.
Isolates hydrophobic effects from polar interactions in SAR interpretation.
Medicinal Chemistry Computational Chemistry Drug Design

Lead-Likeness: MW and Lipophilicity vs. Halogenated Analogs

8-Ethylquinolin-2-amine (MW 172.23; XLogP3 2.6) occupies a favorable physicochemical space for a lead-like compound, balancing molecular weight and lipophilicity. This contrasts with halogenated analogs like 8-bromoquinolin-2-amine (MW 223.07) which have a higher molecular weight and are likely more lipophilic, potentially leading to poorer solubility and higher promiscuity [1].

Molecular Weight
Class-level
172.23 g/mol
Lower MW vs. 8-bromo analog (223.07 g/mol); within lead-like space.
Lipophilicity for 8‑bromo not directly available; class-level comparison.
Medicinal Chemistry Drug Discovery Lead-likeness

8-Ethylquinolin-2-amine: Recommended Applications


Probing Lipophilic Pockets of Biological Targets

Use 8-ethylquinolin-2-amine as a tool compound in SAR studies to explore a hydrophobic sub-pocket of a target protein. Its distinct XLogP3 of 2.6 provides a specific increase in lipophilicity compared to 8-methyl (2.2) and 8-methoxy (1.5) analogs, while maintaining the same TPSA. This allows researchers to correlate increased binding affinity or functional activity specifically with hydrophobic interactions, without confounding effects from altered hydrogen bonding capacity [1].

Membrane-Permeable Chemical Probe Development

Employ 8-ethylquinolin-2-amine as a scaffold for developing cell-permeable probes. The compound's moderate molecular weight (172.23 g/mol) and lipophilicity (XLogP3 = 2.6) position it favorably for passive diffusion across cell membranes. This makes it a more suitable starting point than the less lipophilic 8-methyl analog or the more polar 8-methoxy analog for applications requiring cellular uptake without the use of transfection agents .

Quinoline Library Diversification Building Block

Utilize 8-ethylquinolin-2-amine as a key intermediate for generating a focused library of quinoline derivatives. The ethyl group serves as a handle for further functionalization or as a non-reactive hydrophobic anchor. Its balanced physicochemical properties make it a versatile core that can be elaborated upon to create compounds with a wide range of drug-like characteristics .

Application
Selection Property
Validation Focus
Hydrophobic Pocket SAR
Tunable lipophilicity with conserved TPSA
Lipophilicity-activity relationship interpretation
Cell-Permeability Probe Research
Lead-like logP/MW balance
Passive permeability assay context
Quinoline-Focused Library Synthesis
Versatile 8-ethyl handle
Derivatization feasibility and library design

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32 linked technical documents
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